
2-Chloro-4-methylquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methylquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a classical method used for the construction of quinoline derivatives . This reaction typically involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and chlorination steps.
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling . This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring.
Scientific Research Applications
2-Chloro-4-methylquinoline-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-4-methylquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it offers a unique combination of reactivity and stability, making it valuable for various applications.
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-chloro-4-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-10(12)13-9-3-2-7(11(14)15)5-8(6)9/h2-5H,1H3,(H,14,15) |
InChI Key |
VOFZBTRGVMEBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



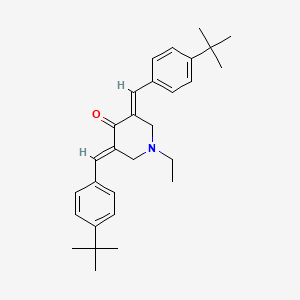
![2-chloro-N-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B13070365.png)
![Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine](/img/structure/B13070370.png)
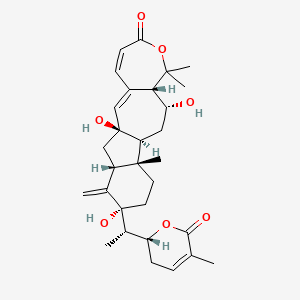
![(8Z)-8-(2-phenylhydrazin-1-ylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B13070380.png)
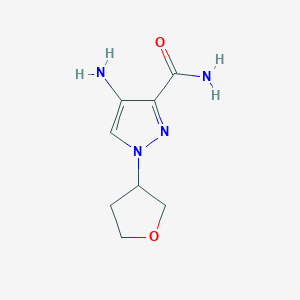
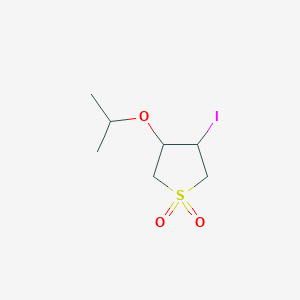
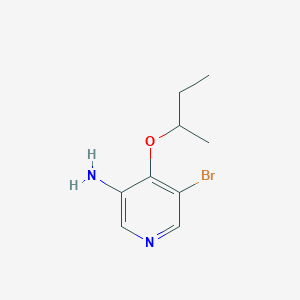
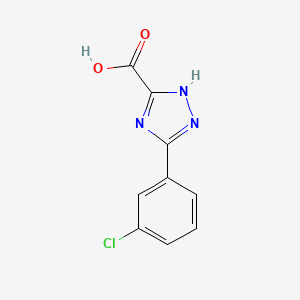

![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13070433.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070439.png)

